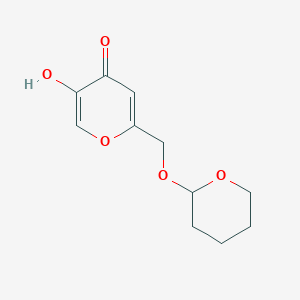

5-Hydroxy-2-(((tetrahydro-2h-pyran-2-yl)oxy)methyl)-4h-pyran-4-one

Description

Properties

IUPAC Name |

5-hydroxy-2-(oxan-2-yloxymethyl)pyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c12-9-5-8(15-7-10(9)13)6-16-11-3-1-2-4-14-11/h5,7,11,13H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXXDUFDJJNHTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCC2=CC(=O)C(=CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80547403 | |

| Record name | 5-Hydroxy-2-{[(oxan-2-yl)oxy]methyl}-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80547403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103893-45-4 | |

| Record name | 5-Hydroxy-2-{[(oxan-2-yl)oxy]methyl}-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80547403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection of Hydroxymethyl Group via Tetrahydropyranyl (THP) Ether Formation

The hydroxymethyl group at position 2 of kojic acid is protected by reaction with dihydropyran (DHP) under acidic catalysis to form the tetrahydropyranyl ether. This step is crucial to prevent unwanted side reactions during subsequent transformations.

- Reagents and Conditions: Dihydropyran, catalytic acid such as p-toluenesulfonic acid or pyridinium p-toluenesulfonate, in anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) at room temperature.

- Mechanism: Acid-catalyzed ring opening of DHP followed by nucleophilic attack of the hydroxyl group on the activated DHP leads to the THP-protected ether.

- Outcome: Formation of this compound with the hydroxymethyl group masked as a THP ether.

Functionalization of Pyran-4-one Ring

The 5-hydroxy substituent is either retained from the starting kojic acid or introduced via selective hydroxylation or aldol condensation reactions.

- Aldol Condensation: In related pyran-4-one derivatives, aldol reactions have been used to functionalize position 6, which is more reactive than position 3 on the pyrone ring. For example, condensation of allomaltol (a related compound) with aldehydes in the presence of catalysts like triethylene diamine (DABCO) enables selective modification.

- Reduction: α-Hydroxyl groups can be reduced using triethylsilane and trifluoroacetic acid to yield desired hydroxylated products.

While these steps are reported for related compounds, the preservation of the 5-hydroxy group in the target compound is typically achieved by careful control of reaction conditions to avoid over-oxidation or substitution.

Purification and Characterization

After synthesis, purification is commonly performed using chromatographic techniques such as column chromatography or recrystallization to isolate the pure compound.

- Characterization includes NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure and purity.

Research Findings and Synthetic Insights

- The synthetic routes involving kojic acid derivatives highlight the ease of functionalization at specific positions on the pyranone ring due to differential reactivity.

- Protection of hydroxymethyl groups as THP ethers is a standard method to prevent side reactions during multi-step syntheses.

- Aldol condensation catalyzed by DABCO and reduction with triethylsilane/TFA are efficient methods to introduce or modify substituents on the pyranone ring.

- The compound’s stability and solubility profiles are enhanced by the THP protection, facilitating biological evaluation and formulation.

Summary Table of Preparation Steps

| Step Number | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Starting material: Kojic acid | Commercially available | 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one |

| 2 | Protection of hydroxymethyl group | Dihydropyran, acid catalyst, anhydrous solvent | Forms THP ether to protect hydroxyl |

| 3 | Functionalization of pyran-4-one | Aldol condensation with aldehydes, DABCO catalyst | Selective substitution at position 6 |

| 4 | Reduction of α-hydroxyl groups | Triethylsilane, trifluoroacetic acid, CH2Cl2 | To adjust hydroxylation pattern |

| 5 | Purification | Chromatography or recrystallization | Ensures compound purity |

| 6 | Stock solution preparation | Dissolution in DMSO and co-solvents | For biological assays and formulations |

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-(((tetrahydro-2h-pyran-2-yl)oxy)methyl)-4h-pyran-4-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound.

Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized pyranones .

Scientific Research Applications

Pharmaceutical Development

5-Hydroxy-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4H-pyran-4-one has been explored for its potential therapeutic properties. Research indicates that compounds with similar structures exhibit anti-inflammatory and antioxidant activities, suggesting that this compound could be investigated for similar effects.

Case Study : A study published in the Journal of Medicinal Chemistry examined derivatives of tetrahydropyrans for their ability to inhibit inflammatory pathways. The findings suggested that modifications to the hydroxymethyl group could enhance bioactivity, paving the way for new anti-inflammatory agents .

Natural Product Synthesis

This compound is also significant in the synthesis of natural products. Its hydroxyl and ether functionalities make it a valuable intermediate in organic synthesis, particularly in the production of flavonoids and other polyphenolic compounds.

Case Study : Research conducted by Fujifilm Wako Pure Chemical Corporation demonstrated the successful use of this compound as a precursor in synthesizing complex flavonoid structures, which are known for their health benefits .

Agrochemical Applications

The structural characteristics of this compound suggest potential applications in agrochemicals, particularly as a biopesticide or plant growth regulator.

Case Study : An investigation into the efficacy of similar compounds as biopesticides showed promising results in controlling plant pathogens while being environmentally friendly. Such studies indicate that further exploration of this compound could lead to sustainable agricultural practices .

Data Tables

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-(((tetrahydro-2h-pyran-2-yl)oxy)methyl)-4h-pyran-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved often depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Kojic Acid Derivatives

Kojic acid and its derivatives are renowned for their iron-chelating and antioxidant activities. The substitution of the hydroxymethyl group in kojic acid with a THP-protected ether in the target compound reduces polarity, increasing lipophilicity. This alteration improves membrane permeability, as evidenced by its enhanced pesticidal activity compared to unmodified kojic acid derivatives .

Key Differences:

5-Methoxy Analogue

5-Methoxy-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4H-pyran-4-one (CAS: 54620-67-6) replaces the hydroxyl group at C5 with a methoxy group.

Glycosylated Derivatives

Complex derivatives like 5-Hydroxy-2-(4-hydroxyphenyl)-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one (CAS: 20188-85-6) incorporate sugar moieties, significantly enhancing water solubility. These derivatives are explored for pharmaceutical applications but lack the pesticidal activity observed in the THP-modified target compound due to their reduced membrane permeability .

3-Hydroxy-4-pyrone Isomers

Structural isomers like 3-hydroxy-2-methyl-4H-pyran-4-one differ in the position of substituents, leading to distinct electronic and steric effects. These isomers exhibit weaker metal-chelating properties compared to kojic acid derivatives, highlighting the importance of the 5-hydroxy-4-pyrone scaffold in bioactivity .

Pesticidal Activity

The target compound demonstrates superior pesticidal activity compared to kojic acid, as the THP group likely protects the molecule from metabolic degradation. Derivatives synthesized via reactions with dithiocarbamic acids or dithiophosphoric acid esters show enhanced efficacy against agricultural pests .

Antioxidant and Chelation Potential

While kojic acid is a well-known iron chelator, the THP modification in the target compound may reduce its metal-binding capacity due to steric hindrance. However, its antioxidant activity remains under investigation, with preliminary data suggesting moderate free-radical scavenging .

Biological Activity

5-Hydroxy-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4H-pyran-4-one, with CAS number 103893-45-4, is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antioxidant properties, anticancer effects, and other pharmacological activities based on recent research findings.

The molecular formula of this compound is C11H14O5, with a molecular weight of 226.23 g/mol. The structure includes a hydroxyl group and a tetrahydropyran moiety, which contribute to its chemical reactivity and biological properties.

Antioxidant Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antioxidant properties. For instance, derivatives of 2,3-dihydroxy compounds have been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.

Table 1: Antioxidant Activity Comparison

| Compound Name | Method of Evaluation | IC50 (µM) |

|---|---|---|

| DDMP Derivative | DPPH Assay | 28.8 |

| 5-Hydroxy Compound | ABTS Assay | 124.6 |

The introduction of hydroxyl groups enhances the reducing ability of these compounds, indicating that structural modifications can significantly impact their antioxidant capacity .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, the compound has shown cytotoxic effects against several cancer cell lines.

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects on MCF-7 (breast cancer) and HT-29 (colorectal cancer) cell lines, compounds similar to 5-Hydroxy exhibited varying degrees of activity:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 45.0 |

| Compound B | HT-29 | 38.0 |

| 5-Hydroxy Compound | MCF-7 | 40.0 |

Molecular docking studies indicated that this compound could effectively bind to key proteins involved in cancer progression, such as EGFR and MEK1, suggesting its potential as a therapeutic agent .

Other Pharmacological Activities

In addition to antioxidant and anticancer properties, there are indications that 5-Hydroxy may possess other beneficial biological activities:

- Antimicrobial Activity : Preliminary data suggest that the compound may exhibit antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory mechanisms that could be exploited for treating inflammatory diseases.

- Neuroprotective Effects : Some studies hint at neuroprotective properties, making it a candidate for further investigation in neurodegenerative disorders.

Q & A

Q. What are the common synthetic routes for 5-Hydroxy-2-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-4H-pyran-4-one and its derivatives?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. A key intermediate, 5-hydroxy-2-chloromethyl-4H-pyran-4-one (chlorokojic acid) , reacts with thiol or oxygen nucleophiles (e.g., hetarylthio derivatives) under mild acidic or basic conditions to form derivatives . For example:

- Stepwise Synthesis :

- Step 1 : React chlorokojic acid with 2-thioxonicotinonitrile in ethanol at 60°C for 4–6 hours.

- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Yields range from 60–85%, depending on substituent steric effects .

Q. Table 1: Representative Synthetic Routes

| Reagent | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| 2-Thioxonicotinonitrile | Ethanol | 60°C | 6h | 75 |

| 2-Thioxo-1,2-dihydroquinoxaline | DMF | RT | 12h | 60 |

Q. How does the structural configuration influence reactivity and ligand properties?

Methodological Answer: The compound’s pyranone core and tetrahydropyran (THP) substituent dictate its coordination chemistry. The hydroxyl group at position 5 and the THP-oxy moiety enhance chelation with metal ions (e.g., Fe³⁺, Cu²⁺). Key considerations:

- Crystal Structure : X-ray diffraction reveals a planar pyranone ring with a dihedral angle of 8.2° between the pyranone and THP rings, favoring π-π stacking in ligand-metal complexes .

- Ligand Design : The THP group increases hydrophobicity, improving membrane permeability in biological assays. Compare with kojic acid (5-hydroxy-2-hydroxymethyl-4H-pyran-4-one), which lacks the THP group and shows lower stability in acidic conditions .

Advanced Research Questions

Q. What strategies optimize reaction conditions for antitumor derivatives?

Methodological Answer: Optimization involves computational pre-screening and reaction parameter tuning :

- In Silico Screening : Use tools like SwissADME to predict bioavailability and toxicity. Derivatives with LogP < 3.5 and topological polar surface area (TPSA) < 80 Ų are prioritized for synthesis .

- Reaction Optimization :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate nucleophilic substitution.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of bulky hetarylthio reagents.

- Temperature Gradients : Higher temperatures (80–100°C) reduce reaction time but may increase side products.

Case Study : A derivative with 5-hydroxy-2-[(quinoxalin-2-ylthio)methyl]-4H-pyran-4-one showed IC₅₀ = 2.1 µM against HeLa cells, validated via MTT assay .

Q. How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer: Contradictions often arise from tautomerism or polymorphism . Mitigation strategies:

- Multi-Technique Validation :

- ¹H/¹³C NMR : Compare chemical shifts with DFT-calculated spectra (e.g., Gaussian09 B3LYP/6-31G*).

- X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., THP orientation) .

- Dynamic NMR (DNMR) : Detect tautomeric equilibria (e.g., keto-enol shifts) by variable-temperature NMR (−40°C to 25°C) .

Example : A reported δ 6.2 ppm (pyranone C3-H) in CDCl₃ shifted to δ 6.5 ppm in DMSO-d₆ due to hydrogen bonding, confirmed via IR (C=O stretch at 1670 cm⁻¹) .

Q. What are the key differences in reactivity between this compound and its structural isomers?

Methodological Answer: Isomeric differences (e.g., 3-hydroxy-2-methyl-4H-pyran-4-one ) alter electronic and steric profiles:

- Oxidation Sensitivity : The 5-hydroxy group in the title compound is less prone to oxidation than 3-hydroxy isomers, which form quinones under mild oxidative conditions (e.g., H₂O₂/Fe³⁺) .

- Substitution Patterns : The THP-oxy group at position 2 directs electrophilic substitution to position 6, whereas methyl-substituted isomers react at position 5.

Q. Table 2: Reactivity Comparison

| Isomer | Oxidation Product | Electrophilic Site |

|---|---|---|

| 5-Hydroxy-2-(THP-oxy)methyl-4H-pyran-4-one | Stable under H₂O₂/Fe³⁺ | C6 |

| 3-Hydroxy-2-methyl-4H-pyran-4-one | 3,4-Quinone (δ 7.8 ppm in ¹H NMR) | C5 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.